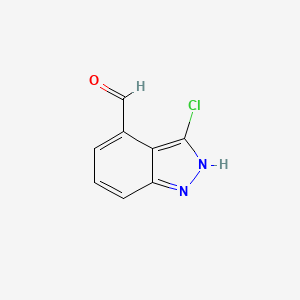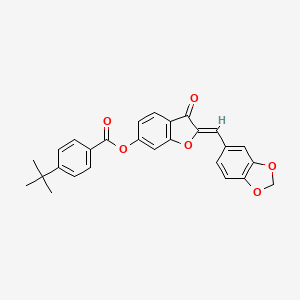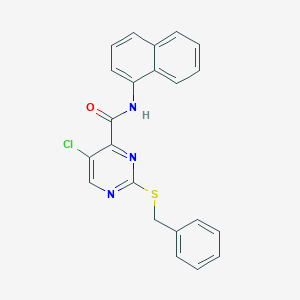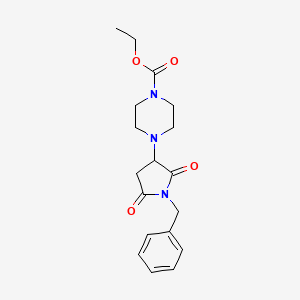
1h-Indazole-4-carbaldehyde,3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-4-carbaldehyde, 3-chloro- is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of a chloro group at the 3-position and an aldehyde group at the 4-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1H-Indazole-4-carbaldehyde, 3-chloro- can be achieved through several methods:
-
Transition Metal Catalyzed Reactions: : One common method involves the use of copper(II) acetate as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile, which forms an N-H ketimine species. This intermediate then undergoes a Cu(OAc)2-catalyzed reaction to form the N-N bond in dimethyl sulfoxide (DMSO) under an oxygen atmosphere, yielding a variety of 1H-indazoles .
-
Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines. This method does not require a catalyst or solvent, making it an environmentally friendly option .
-
Industrial Production: : Industrially, the compound can be synthesized by the reaction of indazole with chloromethyl chloroformate in the presence of a base, followed by further reactions to introduce the aldehyde group .
Chemical Reactions Analysis
1H-Indazole-4-carbaldehyde, 3-chloro- undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The chloro group at the 3-position can be substituted by nucleophiles such as alkyl bromides under basic conditions, leading to N-alkylated derivatives .
-
Oxidation and Reduction: : The aldehyde group at the 4-position can undergo oxidation to form carboxylic acids or reduction to form alcohols. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
-
Cyclization Reactions: : The compound can participate in cyclization reactions to form various heterocyclic structures. For example, it can react with hydrazine to form indazole derivatives .
Scientific Research Applications
1H-Indazole-4-carbaldehyde, 3-chloro- has several scientific research applications:
-
Medicinal Chemistry: : The compound is used as a building block for the synthesis of various pharmaceuticals, including kinase inhibitors and other biologically active molecules .
-
Organic Synthesis: : It serves as a precursor for the synthesis of complex organic molecules, including polyfunctionalized indazoles .
-
Agricultural Chemistry: : The compound is used as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 1H-Indazole-4-carbaldehyde, 3-chloro- involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions enable the compound to form various derivatives with different biological activities .
Comparison with Similar Compounds
1H-Indazole-4-carbaldehyde, 3-chloro- can be compared with other indazole derivatives:
-
1H-Indazole-3-carbaldehyde: : This compound lacks the chloro group at the 3-position, making it less reactive in nucleophilic substitution reactions .
-
1H-Indazole-4-carboxylic acid: : This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical reactivity and applications .
-
3-Chloro-1H-indazole: : This compound lacks the aldehyde group at the 4-position, making it less versatile in oxidation and reduction reactions .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloro-2H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11) |
InChI Key |
UYCVWHOYHLXUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-({6-[(4-chlorophenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate](/img/structure/B12208816.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12208818.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B12208819.png)

![(2E)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-phenylprop-2-enamide](/img/structure/B12208825.png)
![2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12208833.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide](/img/structure/B12208837.png)
![2-phenoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12208847.png)
![2-hydroxy-N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]benzohydrazide](/img/structure/B12208852.png)
![6-benzyl-2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12208853.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12208855.png)

